Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate
CAS No.: 114773-44-3
Cat. No.: VC1935853
Molecular Formula: C25H25ClN3NaO5
Molecular Weight: 505.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114773-44-3 |
|---|---|
| Molecular Formula | C25H25ClN3NaO5 |
| Molecular Weight | 505.9 g/mol |
| IUPAC Name | sodium;2-[2-butyl-3-[[4-[(2-carboxybenzoyl)amino]phenyl]methyl]-5-chloroimidazol-4-yl]propanoate |
| Standard InChI | InChI=1S/C25H26ClN3O5.Na/c1-3-4-9-20-28-22(26)21(15(2)24(31)32)29(20)14-16-10-12-17(13-11-16)27-23(30)18-7-5-6-8-19(18)25(33)34;/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,27,30)(H,31,32)(H,33,34);/q;+1/p-1 |
| Standard InChI Key | OSDQJFVHDVAJSD-UHFFFAOYSA-M |
| SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(C)C(=O)[O-])Cl.[Na+] |
| Canonical SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(C)C(=O)[O-])Cl.[Na+] |
Introduction
Chemical Properties and Structure
Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate is a complex organic molecule with specific structural characteristics that contribute to its biological activity. The compound exists primarily as its sodium salt in most experimental preparations.
Chemical Identifiers
The compound is uniquely identified through various chemical registry systems and nomenclature conventions. Table 1 presents the key chemical identifiers for this compound.
| Identifier | Value |
|---|---|
| Common Name | EXP6803 |
| CAS Registry Number | 114773-44-3 |
| Molecular Formula | C25H25ClN3NaO5 |
| Molecular Weight | 505.9 g/mol |
| IUPAC Name | sodium;2-[2-butyl-3-[[4-[(2-carboxybenzoyl)amino]phenyl]methyl]-5-chloroimidazol-4-yl]propanoate |
Table 1: Chemical Identifiers of Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate
Molecular Structure
The compound features a complex structure built around an imidazole core. Key structural components include:
-
A central 4-chloroimidazole ring
-
A butyl chain attached at position 2 of the imidazole ring
-
A benzyl group with a 2-carboxybenzamido substituent at position 1
-
A methyl acetate group at position 5
The molecular structure contributes significantly to its receptor binding properties and pharmacological activity. The compound's structural elements enable specific interactions with angiotensin II receptors while minimizing interactions with other receptor types.
Chemical Representation
The compound can be represented through various chemical notation systems, which are valuable for computational chemistry and database searches:
| Notation Type | Representation |
|---|---|
| SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(C)C(=O)[O-])Cl.[Na+] |
| Standard InChI | InChI=1S/C25H26ClN3O5.Na/c1-3-4-9-20-28-22(26)21(15(2)24(31)32)29(20)14-16-10-12-17(13-11-16)27-23(30)18-7-5-6-8-19(18)25(33)34;/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,27,30)(H,31,32)(H,33,34);/q;+1/p-1 |
Table 2: Chemical Notation Systems for Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate
Pharmacological Properties
Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate exhibits specific pharmacological activities that position it as a valuable research tool and potential therapeutic agent.
Mechanism of Action
The compound functions as a selective angiotensin II receptor antagonist. Unlike peptide-based antagonists, it lacks partial agonist activities, positioning it as a pure antagonist at the angiotensin II receptor. This property makes it a preferred probe for studying the physiological roles of angiotensin II in various biological systems .
In Vitro Studies
Extensive in vitro studies have characterized the compound's receptor binding properties and tissue-specific effects:
Receptor Binding Studies
In rabbit aorta preparations, the compound demonstrated competitive inhibition of angiotensin II-induced contractile responses. The potency of this inhibition was quantified with a pA2 value of 7.20, indicating high-affinity receptor binding .
In Vivo Studies
The compound's pharmacological effects have been evaluated in various animal models:
Antihypertensive Effects
In renal artery-ligated rats, which represent a high-renin hypertensive model, intravenous administration of the compound decreased blood pressure with an ED30 of 11 mg/kg. This effect demonstrates its potential as an antihypertensive agent, particularly in renin-dependent hypertension .
Comparative Analysis with Other Angiotensin II Antagonists
Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate belongs to a class of nonpeptide angiotensin II receptor antagonists that offer several advantages over traditional peptide-based antagonists.
Relationship to Other Imidazole-Based Antagonists
Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate shares structural similarities with other imidazole-based angiotensin II antagonists. A related compound, EXP6155 (2-n-butyl-1-[4-carboxybenzyl]-4-chloroimidazole-5-acetic acid), exhibits similar pharmacological properties but with slightly lower potency (pA2 of 6.54 compared to 7.20 for EXP6803) .
The structural relationship between these compounds helps establish structure-activity relationships that have informed the development of clinically used angiotensin II receptor blockers .
Research Applications and Significance
As a novel nonpeptide angiotensin II receptor antagonist, Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate has significant research applications and potential therapeutic relevance.
Research Applications
The compound serves as a valuable pharmacological probe for:
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